molecular formula C6H10O4 B12674141 threo-2,5-Hexodiulose, 1,6-dideoxy- CAS No. 36871-96-2

threo-2,5-Hexodiulose, 1,6-dideoxy-

Cat. No.: B12674141
CAS No.: 36871-96-2
M. Wt: 146.14 g/mol
InChI Key: RQDWELNLPMBYMA-WDSKDSINSA-N
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Description

threo-2,5-Hexodiulose, 1,6-dideoxy-: is a chemical compound with the molecular formula C6H10O4 It is a derivative of hexose, a six-carbon sugar, and is characterized by the absence of hydroxyl groups at the first and sixth carbon positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of threo-2,5-Hexodiulose, 1,6-dideoxy- typically involves the oxidation of specific hexose derivatives. One common method is the oxidation of D-fructose using reagents such as periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4). The reaction is carried out under controlled conditions to ensure the selective oxidation of the hydroxyl groups at the second and fifth carbon positions, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of threo-2,5-Hexodiulose, 1,6-dideoxy- is less common due to the specialized nature of the compound. large-scale synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: threo-2,5-Hexodiulose, 1,6-dideoxy- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

threo-2,5-Hexodiulose, 1,6-dideoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of threo-2,5-Hexodiulose, 1,6-dideoxy- involves its interaction with specific enzymes and molecular targets. The compound can act as a substrate for various oxidoreductases, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, contributing to the compound’s biological and chemical activity. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: threo-2,5-Hexodiulose, 1,6-dideoxy- is unique due to its specific structural features and reactivity. The absence of hydroxyl groups at the first and sixth carbon positions distinguishes it from other hexose derivatives, making it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

36871-96-2

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(3R,4R)-3,4-dihydroxyhexane-2,5-dione

InChI

InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3/t5-,6-/m0/s1

InChI Key

RQDWELNLPMBYMA-WDSKDSINSA-N

Isomeric SMILES

CC(=O)[C@@H]([C@H](C(=O)C)O)O

Canonical SMILES

CC(=O)C(C(C(=O)C)O)O

Origin of Product

United States

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